2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile
CAS No.: 338976-15-1
Cat. No.: VC4180910
Molecular Formula: C12H14ClN3O2S
Molecular Weight: 299.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338976-15-1 |
|---|---|
| Molecular Formula | C12H14ClN3O2S |
| Molecular Weight | 299.77 |
| IUPAC Name | (1E)-1-tert-butylsulfonyl-N-(4-chloroanilino)methanimidoyl cyanide |
| Standard InChI | InChI=1S/C12H14ClN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-6-4-9(13)5-7-10/h4-7,15H,1-3H3/b16-11+ |
| Standard InChI Key | VLCPUAZUQXIQNA-LFIBNONCSA-N |
| SMILES | CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)Cl)C#N |
Introduction
Chemical Identity and Structural Analysis
2-(tert-Butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile is a nitrile derivative featuring a tert-butylsulfonyl group, a hydrazone moiety linked to a 4-chlorophenyl ring, and an acetonitrile functional group. Its molecular formula is C₁₂H₁₄ClN₃O₂S, corresponding to a molecular weight of 299.78 g/mol . The compound’s IUPAC name underscores its substituents: the tert-butylsulfonyl group at position 2, the hydrazono bridge connecting to the 4-chlorophenyl group, and the nitrile group.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 338976-15-1 |
| Molecular Formula | C₁₂H₁₄ClN₃O₂S |
| Molecular Weight | 299.78 g/mol |
| Synonyms | 2-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(1,1-dimethylethyl)sulfonyl]acetonitrile |
| SMILES Notation | CC(C)(C)S(=O)(=O)C(=NNC₁=CC=C(C=C₁)Cl)C#N |
The SMILES notation reveals a tert-butylsulfonyl group (CC(C)(C)S(=O)(=O)), a hydrazone-imine (=NNC₆H₄Cl), and a nitrile (C#N). This structure suggests potential reactivity at the hydrazone and nitrile sites, though experimental data remain limited .
Synthesis and Production
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Hydrazone Formation: Reaction of 4-chlorophenylhydrazine with a ketone or aldehyde.
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Sulfonylation: Introduction of the tert-butylsulfonyl group using tert-butylsulfonyl chloride under basic conditions.
The absence of peer-reviewed synthesis reports for this specific compound underscores the need for further methodological research .
Physicochemical Properties
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Solubility: Likely low in water due to the hydrophobic tert-butyl and aryl groups; moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: The sulfonyl group may enhance stability against hydrolysis compared to sulfonic acids. The hydrazone moiety could exhibit pH-dependent tautomerism.
| Supplier | Location | Advantage Score | Contact Information |
|---|---|---|---|
| Matrix Scientific | United States | 80 | sales@matrixscientific.com |
| Key Organics Limited | United Kingdom | 50 | enquiries@keyorganics.ltd.uk |
| Ryan Scientific, Inc. | United States | 60 | ryan.reichlyn@ryansci.com |
These suppliers cater to research and development sectors, though bulk production capabilities are unspecified.
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